molecular formula C15H17N3O B1527811 2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide CAS No. 1021244-69-8

2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide

Cat. No. B1527811
CAS RN: 1021244-69-8
M. Wt: 255.31 g/mol
InChI Key: AFFSFBJDTVIKTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide involves several steps. The main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .

Scientific Research Applications

Synthetic Chemistry

In synthetic chemistry, derivatives of this compound are used as peptide analogs or precursors to optically active amino acids, amino alcohols, diamines, and lactams, which are important in the synthesis of various pharmaceuticals .

properties

IUPAC Name

2-[benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-18(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15(16)17-19/h2-10,19H,11H2,1H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFSFBJDTVIKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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